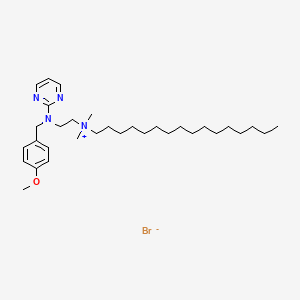

Bromuro de tonzonium

Descripción general

Descripción

El bromuro de tonzonio es un detergente y tensioactivo monocatiónico ampliamente utilizado en formulaciones farmacéuticas. Se conoce por su capacidad de promover el contacto tisular al dispersar y penetrar los residuos celulares y el exudado. Esta propiedad lo hace particularmente útil en gotas para oídos y nariz para mejorar la eficacia de los ingredientes activos .

Aplicaciones Científicas De Investigación

El bromuro de tonzonio tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como tensioactivo y detergente en diversas reacciones y procesos químicos.

Biología: El bromuro de tonzonio se emplea en la investigación biológica para mejorar la penetración de los ingredientes activos en estudios celulares.

Medicina: Es un componente clave en las gotas para oídos y nariz, promoviendo la dispersión y penetración de los residuos celulares y el exudado.

Industria: El bromuro de tonzonio se utiliza en aplicaciones industriales donde sus propiedades tensioactivas son beneficiosas, como en los procesos de limpieza y formulación

Mecanismo De Acción

El bromuro de tonzonio ejerce sus efectos al dispersar y penetrar los residuos celulares y el exudado, promoviendo así el contacto tisular de los ingredientes activos contenidos en el medicamento administrado. Actúa como un inhibidor de la ATPasa vacuolar, desacoplando y bloqueando la función de la bomba sin inhibir la hidrólisis de ATP. Este mecanismo mejora la eficacia de los ingredientes activos en formulaciones farmacéuticas .

Safety and Hazards

When handling Thonzonium bromide, it’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling . It’s also advised not to eat, drink or smoke when using this product . Use only outdoors or in a well-ventilated area and wear protective gloves/protective clothing/eye protection/face protection .

Direcciones Futuras

Thonzonium bromide has been tested as a repurposed antibacterial agent in vitro . It’s also been identified as an inhibitor of SARS-CoV-2 3CL pro with an IC 50 value of 2.04±0.25μM by fluorescence resonance energy transfer (FRET)-based enzymatic inhibition assay from the FDA-approved drug library . This suggests potential future directions for Thonzonium bromide in the treatment of bacterial infections and possibly even viral infections such as COVID-19 .

Análisis Bioquímico

Biochemical Properties

Thonzonium bromide plays a significant role in biochemical reactions due to its surface-active properties. It interacts with various enzymes, proteins, and other biomolecules. One of its primary interactions is with vacuolar ATPase (V-ATPase), where it acts as an inhibitor. Thonzonium bromide uncouples the V-ATPase function by blocking proton transport without inhibiting ATP hydrolysis . This interaction disrupts the proton gradient, affecting cellular pH and leading to cell death in pathogenic fungi such as Candida albicans .

Cellular Effects

Thonzonium bromide has notable effects on various cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, in malignant pleural mesothelioma cells, thonzonium bromide inhibits the progression of the disease by regulating the ERK1/2 and p38 pathways and causing mitochondrial uncoupling . This compound also affects calcium homeostasis in both mitochondrial and cytosolic compartments, impacting mitochondrial function, respiration, and ATP production .

Molecular Mechanism

At the molecular level, thonzonium bromide exerts its effects through several mechanisms. It uncouples vacuolar ATPase in pathogenic fungi, inhibiting cell growth by interacting with the tether of subunit a (Vph1p) of the membrane-bound V0 subunit that forms the proton transport path . Additionally, thonzonium bromide inhibits the main proteases of human coronaviruses by occupying the catalytic site and inducing conformational changes in the protease . This broad-spectrum inhibitory activity highlights its potential as an antiviral agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of thonzonium bromide change over time. Studies have shown that it remains stable and effective in promoting tissue contact and penetration of active ingredients through cellular debris . Long-term effects on cellular function have been observed, such as the inhibition of osteoclast formation and bone resorption in vitro and prevention of bone loss in vivo . These findings suggest that thonzonium bromide maintains its bioactivity over extended periods.

Dosage Effects in Animal Models

The effects of thonzonium bromide vary with different dosages in animal models. In a study on malignant pleural mesothelioma, thonzonium bromide was administered at a dosage of 4 mg/kg intraperitoneally, twice a week for four weeks, resulting in increased overall survival compared to the control group . High doses of thonzonium bromide may lead to toxic or adverse effects, emphasizing the importance of determining optimal dosages for therapeutic applications.

Metabolic Pathways

Thonzonium bromide is involved in several metabolic pathways, including the regulation of the mevalonate pathway. It affects calcium homeostasis, mitochondrial function, respiration, and ATP production . By influencing these metabolic processes, thonzonium bromide can alter metabolic flux and metabolite levels, contributing to its therapeutic effects.

Transport and Distribution

Thonzonium bromide is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It interacts with the tether of subunit a (Vph1p) of the membrane-bound V0 subunit, forming the proton transport path . This interaction disrupts the essential pump function, preventing the redistribution of cytosolic protons into the vacuolar lumen, leading to acidification of the cytosol and cell death .

Subcellular Localization

Thonzonium bromide’s subcellular localization plays a crucial role in its activity and function. It targets specific compartments or organelles, such as the vacuolar ATPase in pathogenic fungi . By uncoupling the V-ATPase function, thonzonium bromide disrupts proton transport and affects cellular pH, leading to cell death . This targeting mechanism highlights its potential as an antifungal and antiviral agent.

Métodos De Preparación

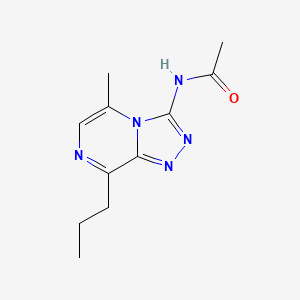

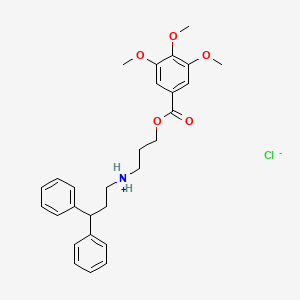

Rutas sintéticas y condiciones de reacción

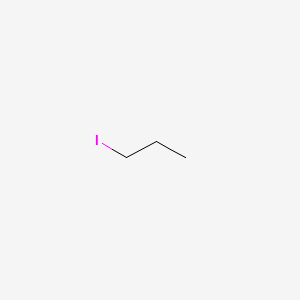

El bromuro de tonzonio se puede sintetizar a través de una serie de reacciones químicas que involucran la alquilación de una amina terciaria con un haluro de alquilo de cadena larga. La reacción típicamente involucra el uso de solventes como el dimetilsulfóxido (DMSO) y catalizadores para facilitar el proceso. El producto final se purifica mediante cristalización u otras técnicas de separación .

Métodos de producción industrial

En entornos industriales, el bromuro de tonzonio se produce utilizando reactores a gran escala donde las condiciones de reacción se controlan cuidadosamente para garantizar un alto rendimiento y pureza. El proceso involucra el uso de reactivos de alta pureza y métodos de purificación avanzados para obtener el producto final adecuado para aplicaciones farmacéuticas .

Análisis De Reacciones Químicas

Tipos de reacciones

El bromuro de tonzonio sufre varias reacciones químicas, que incluyen:

Oxidación: El bromuro de tonzonio se puede oxidar en condiciones específicas, lo que lleva a la formación de derivados oxidados.

Reducción: También puede sufrir reacciones de reducción, aunque estas son menos comunes.

Sustitución: El bromuro de tonzonio puede participar en reacciones de sustitución, donde el ion bromuro es reemplazado por otros nucleófilos

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio.

Sustitución: Los nucleófilos como los iones hidróxido u otros haluros se utilizan comúnmente en reacciones de sustitución

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de derivados de tonzonio oxidados, mientras que las reacciones de sustitución pueden producir varios productos sustituidos .

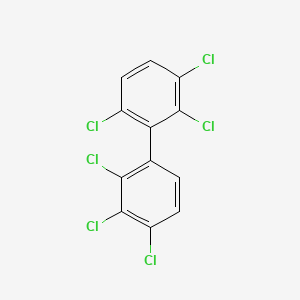

Comparación Con Compuestos Similares

Compuestos similares

- Bromuro de decametonio

- Cloruro de cetalconio

- Bromuro de domifen

- Farnesol (agente antimicrobiano estructuralmente similar)

Unicidad

El bromuro de tonzonio es único debido a sus propiedades tensioactivas y detergentes específicas, que lo hacen altamente efectivo en la promoción del contacto tisular y la mejora de la penetración de los ingredientes activos. Su capacidad para inhibir la ATPasa vacuolar y sus propiedades antifúngicas lo distinguen aún más de otros compuestos similares .

Propiedades

IUPAC Name |

hexadecyl-[2-[(4-methoxyphenyl)methyl-pyrimidin-2-ylamino]ethyl]-dimethylazanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H55N4O.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27-36(2,3)28-26-35(32-33-24-19-25-34-32)29-30-20-22-31(37-4)23-21-30;/h19-25H,5-18,26-29H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBWDWFZTSDZAIG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+](C)(C)CCN(CC1=CC=C(C=C1)OC)C2=NC=CC=N2.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H55BrN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1045326 | |

| Record name | Thonzonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

591.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

553-08-2 | |

| Record name | Thonzonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=553-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thonzonium bromide [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | THONZONIUM BROMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760359 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | THONZONIUM BROMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5648 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thonzonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tonzonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.212 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THONZONIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JI2B19CR0R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

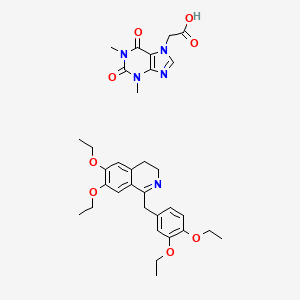

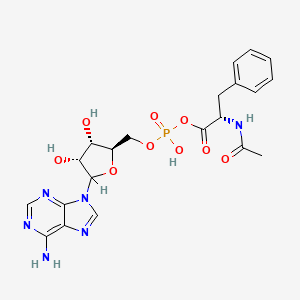

Feasible Synthetic Routes

A: Thonzonium bromide exerts its effects through multiple mechanisms. Primarily, it acts as a cationic surfactant, disrupting bacterial cell membranes and causing leakage of cellular contents. [] Additionally, research indicates that it can uncouple Vacuolar ATPases (V-ATPases), inhibiting proton transport and disrupting pH homeostasis in cells. [, ]

ANone: Thonzonium bromide is a quaternary ammonium compound. While the provided research papers do not explicitly state its molecular formula and weight, these can be readily found in chemical databases. Unfortunately, the papers do not provide detailed spectroscopic data.

A: Thonzonium bromide's surfactant nature makes it an effective mucolytic agent, enhancing penetration of formulations in applications like nasal sprays. [, ] Additionally, it is incorporated into otic solutions to aid in the dispersion and penetration of other active ingredients. []

ANone: The provided research papers do not contain information regarding the use of computational chemistry, simulations, or QSAR models for Thonzonium bromide.

A: While specific Structure-Activity Relationship (SAR) studies for Thonzonium bromide are not detailed in the provided papers, research suggests that its long alkyl chain structure contributes to its ability to disrupt bacterial cell membranes. [] Furthermore, a study focusing on related quaternary ammonium compounds highlights the importance of aromatic functionality and its influence on interactions with copper surfaces during electroplating. []

A: The research papers primarily discuss Thonzonium bromide in the context of existing formulations, such as otic solutions [] and nasal sprays. [, ] One study investigates its thermal decomposition, but specific details are not provided. []

A: Yes, research indicates that Thonzonium bromide inhibits RANKL-induced osteoclast formation and bone resorption in vitro and has shown potential in preventing LPS-induced bone loss in vivo. []

A: Yes, recent research is investigating the impact of Thonzonium bromide on both oral and gut microbiomes. []

A: One research paper explores the use of pH-responsive polymer nanoparticles as carriers for Thonzonium bromide and structurally related drugs for enhanced anti-biofilm activity. [] This research highlights the potential for developing targeted therapies, particularly in the context of oral diseases.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

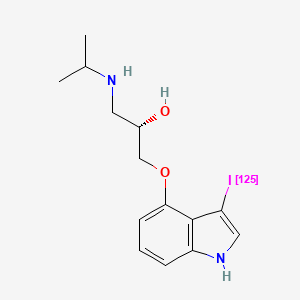

![3-O-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl] 5-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-2,5-dihydropyridine-3,5-dicarboxylate](/img/structure/B1195884.png)